4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The carbonyl group is polar and may participate in hydrogen bonding, while the chloro and methoxy groups may influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chloro group might be displaced in a nucleophilic substitution reaction, or the compound might participate in condensation reactions via the carbonyl group .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane has drawn attention in drug research due to its potential pharmaceutical applications. Researchers explore its synthetic analogs and heteroannelated derivatives. These compounds can serve as building blocks for synthesizing related heterocycles, ranging from four-membered to seven-membered rings. Many of these derivatives exhibit unique biological activities .
Anti-Depressant Molecules
The synthesis of anti-depressant molecules often involves complex reactions. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane can be a precursor in such processes. For instance, it can undergo asymmetric transfer hydrogenation (ATH) reactions to produce chiral alcohols, which may contribute to anti-depressant drug development .
1,5-Naphthyridine Derivatives
Researchers have explored the reactivity of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in the synthesis of 1,5-naphthyridines. By reacting it with appropriate partners, novel fused ring systems can be formed. These derivatives may find applications in materials science or medicinal chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(2-methoxyphenyl)butan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYDAKGGBPTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456611 | |
Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | |
CAS RN |
40877-17-6 | |
Record name | 4-Chloro-1-(2-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.